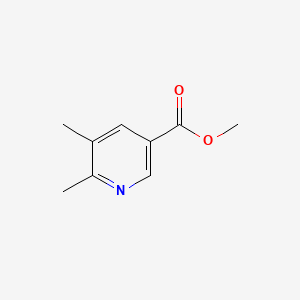
Methyl 5,6-dimethylnicotinate
Cat. No. B570467
Key on ui cas rn:
1174028-18-2
M. Wt: 165.192
InChI Key: FQYVDJYSYAEPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08097628B2
Procedure details


To a mixture of methyl 5-bromo-6-chloro-3-pyridinecarboxylate (595 mg, 2.375 mmol), tetrakis(triphenylphosphine)palladium (0) (275 mg, 0.238 mmol) and K2CO3 (492 mg, 3.56 mmol) in dioxane (6.5 ml), trimethylboroxin (1.328 ml, 9.50 mmol) was added under argon. The reaction mixture was heated at 110° C. for 16 h. The reaction mixture was allowed to cool down, filtered through a pad of silica, and concentrated to give 857 mg of the crude material. Purification by flash chromatography using Flashmaster II, a 20 g silica gel cartridge, and mixtures of hexane and EtOAc as eluent afforded 276 mg of desired compound.





Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4](C(OC)=O)[CH:5]=[N:6][C:7]=1Cl.[C:13]([O-:16])([O-])=[O:14].[K+].[K+].[CH3:19]B1OB(C)OB(C)O1.O1[CH2:33][CH2:32]OCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][C:2]1[CH:3]=[C:4]([C:13]([O:16][CH3:19])=[O:14])[CH:5]=[N:6][C:32]=1[CH3:33] |f:1.2.3,^1:37,39,58,77|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
595 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=NC1Cl)C(=O)OC
|
|
Name
|
|
|
Quantity
|
492 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
1.328 mL
|
|
Type
|
reactant
|
|
Smiles
|
CB1OB(OB(O1)C)C
|
|
Name
|
|
|
Quantity
|
6.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
275 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added under argon
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool down
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a pad of silica
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 857 mg of the crude material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=NC1C)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 276 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
